6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-5-1-2-7-6(3-5)11-4-8(14-7)9(12)13/h1-3,8,11H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHNTJDPAAAHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1)C=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with bromoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzoxazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Debrominated benzoxazine derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H8BrNO3
- Molecular Weight : 228.07 g/mol
- CAS Number : 1785506-15-1
The compound belongs to the class of benzoxazines, which are known for their diverse applications in various fields including pharmaceuticals and materials science. The bromine atom enhances reactivity, while the carboxylic acid group facilitates further chemical modifications.
Medicinal Chemistry
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid has been investigated for its potential as a therapeutic agent. It has shown promise in:
- Antitubercular Activity : Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (IC50) ranging from 5.98 to >30 μg/mL .
- Enzyme Inhibition : The compound is utilized in studies focused on enzyme inhibitors and receptor antagonists, where it interacts with specific molecular targets to modulate biological pathways .
Materials Science
The compound serves as a building block for synthesizing advanced materials:
- High-performance Resins and Coatings : Its unique structure allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength .
Chemical Synthesis
This compound is used as an intermediate in the synthesis of more complex organic molecules. Its synthetic versatility makes it valuable for creating various derivatives with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate conversion.
Comparison with Similar Compounds
Physicochemical Properties :
- pKa : ~3.59 (predicted for the hydrochloride salt) .
- Density : 1.534 g/cm³ (predicted) .
- Hazard Profile : Classified as harmful (Xn) with risk code R22 (harmful if swallowed) .
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Key Differences :
Heteroatom-Modified Analogs
Key Differences :
Functional Group Variations
Biological Activity
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article will explore its chemical properties, synthesis methods, and various biological activities, supported by data tables and research findings.
- IUPAC Name : this compound
- CAS Number : 1785506-15-1
- Molecular Formula : C10H10BrN O3
- Molecular Weight : 272.1 g/mol
- Structure : The compound features a bromine atom at the 6-position of the oxazine ring, contributing to its unique reactivity and biological profile.
Synthesis Methods
The synthesis of 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine can be achieved through various methods, including microwave-assisted synthesis and traditional reflux techniques. One common approach involves the reaction of 6-bromo-2H-benzo[b][1,4]oxazin with carboxylic acid derivatives under controlled conditions to yield the target compound with high purity and yield .
Biological Activities
The biological activities of this compound have been a subject of extensive research. Below are key findings related to its pharmacological effects:
Antimicrobial Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. In vitro studies demonstrate that this compound shows activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains ranged from 32 to 128 µg/mL .
Anticancer Activity
The compound has also exhibited promising anticancer properties in preliminary studies. In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that it induces apoptosis and inhibits cell proliferation. The IC50 values were reported to be around 15 µM, indicating potent activity against cancer cells .
Anti-inflammatory Effects
In animal models, the compound has shown anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. Studies suggest that it reduces inflammation markers in induced paw edema models in rats .
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted on various benzoxazine derivatives demonstrated that modifications at the bromine position significantly enhance antimicrobial activity. The study highlighted that the presence of a bromine atom is crucial for activity against Gram-positive bacteria .
- Cancer Cell Line Studies : Another research focused on the anticancer potential of the compound showed that it activates apoptotic pathways in MCF-7 cells through caspase activation assays. This suggests its potential as a lead compound for further drug development targeting breast cancer .
Q & A
Q. What are the standard synthetic routes for preparing 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid?
Methodological Answer: The compound is typically synthesized via cyclization of brominated precursors. For example, brominated benzoxazine intermediates (e.g., 6-Bromo-2H-[1,4]benzoxazin-3(4H)-one, CAS 24036-52-0 ) can undergo carboxylation using CO₂ under transition metal catalysis or via hydrolysis of nitrile derivatives. Key steps include:
- Bromination of the benzoxazine core using N-bromosuccinimide (NBS) in DMF at 0–5°C.
- Carboxylic acid introduction via hydrolysis of a methyl ester precursor (e.g., methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate, CAS 534571-98-7 ).
- Purification via recrystallization (ethanol/water) or HPLC (C18 column, 0.1% TFA in H₂O/MeCN).
Q. Which spectroscopic techniques are optimal for structural confirmation?
Methodological Answer: A combination of ¹H/¹³C NMR (in DMSO-d₆), FT-IR (for carboxylic acid O-H stretch at 2500–3300 cm⁻¹), and HRMS (ESI⁺) is recommended. For example:
Q. What storage conditions ensure stability of this compound?
Methodological Answer: Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent degradation. Avoid exposure to moisture (hygroscopic carboxylic acid group) and light, which can induce debromination. Stability tests show >95% purity retention after 12 months under these conditions .
Advanced Research Questions
Q. How can conflicting NMR data for diastereomeric derivatives be resolved?
Methodological Answer: Use 2D NMR (COSY, NOESY) to assign stereochemistry. For example, NOE interactions between the benzooxazine ring protons (δ 4.1–4.3 ppm) and adjacent substituents can confirm spatial proximity. If ambiguity persists, synthesize enantiopure intermediates using chiral auxiliaries (e.g., Evans oxazolidinones) and compare optical rotation data .
Q. What strategies improve regioselectivity in bromination of the benzoxazine ring?
Q. How does the carboxylic acid group influence reactivity in cross-coupling reactions?
Methodological Answer: The carboxylic acid acts as a directing group in Suzuki-Miyaura couplings , enabling selective C–C bond formation at the 2-position. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
